N-(2-Hydroxyethyl)-N'-(3,7,11,15-tetramethylhexadecyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Hydroxyethyl)-N’-(3,7,11,15-tetramethylhexadecyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a hydroxyethyl group and a long alkyl chain with multiple methyl substitutions. It is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N’-(3,7,11,15-tetramethylhexadecyl)urea typically involves the reaction of 3,7,11,15-tetramethylhexadecan-1-amine with 2-chloroethanol in the presence of a base to form the intermediate N-(2-hydroxyethyl)-3,7,11,15-tetramethylhexadecan-1-amine. This intermediate is then reacted with isocyanate to form the final urea derivative. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
In industrial settings, the production of N-(2-Hydroxyethyl)-N’-(3,7,11,15-tetramethylhexadecyl)urea may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyethyl)-N’-(3,7,11,15-tetramethylhexadecyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce amines.
Scientific Research Applications
N-(2-Hydroxyethyl)-N’-(3,7,11,15-tetramethylhexadecyl)urea has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the formulation of specialty chemicals, surfactants, and other industrial products.
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)-N’-(3,7,11,15-tetramethylhexadecyl)urea involves its interaction with specific molecular targets. The hydroxyethyl group and the long alkyl chain may facilitate binding to proteins or cell membranes, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Hydroxyethyl)-N’-(3,7,11,15-tetramethylhexadecyl)carbamate
- N-(2-Hydroxyethyl)-N’-(3,7,11,15-tetramethylhexadecyl)thiourea
Uniqueness
N-(2-Hydroxyethyl)-N’-(3,7,11,15-tetramethylhexadecyl)urea is unique due to its specific combination of a hydroxyethyl group and a long, branched alkyl chain. This structure imparts distinct physicochemical properties, such as solubility and reactivity, making it suitable for specialized applications.
Properties
CAS No. |
672284-99-0 |
---|---|
Molecular Formula |
C23H48N2O2 |
Molecular Weight |
384.6 g/mol |
IUPAC Name |
1-(2-hydroxyethyl)-3-(3,7,11,15-tetramethylhexadecyl)urea |
InChI |
InChI=1S/C23H48N2O2/c1-19(2)9-6-10-20(3)11-7-12-21(4)13-8-14-22(5)15-16-24-23(27)25-17-18-26/h19-22,26H,6-18H2,1-5H3,(H2,24,25,27) |
InChI Key |
GNUFCFGLWAGZJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCNC(=O)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.